molecular formula C19H33N3 B7028741 N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine

N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine

Cat. No.: B7028741
M. Wt: 303.5 g/mol
InChI Key: SGVBPYFDHGYARK-UHFFFAOYSA-N
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Description

N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine ring, and a branched alkyl chain

Properties

IUPAC Name

N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3/c1-15-6-7-18(20-14-15)22-12-9-17(10-13-22)21-16(2)8-11-19(3,4)5/h6-7,14,16-17,21H,8-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVBPYFDHGYARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)NC(C)CCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction with a suitable pyridine derivative, such as 5-methylpyridine.

    Attachment of the Alkyl Chain: The branched alkyl chain (5,5-dimethylhexan-2-yl) is attached through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5,5-dimethylhexan-2-yl)-1-(5-methylpyridin-2-yl)piperidin-4-amine:

    N-(5,5-dimethylhexan-2-yl)-1-(4-methylpyridin-2-yl)piperidin-4-amine: Similar structure but with a different position of the methyl group on the pyridine ring.

    N-(5,5-dimethylhexan-2-yl)-1-(5-chloropyridin-2-yl)piperidin-4-amine: Contains a chlorine atom instead of a methyl group on the pyridine ring.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

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